BenchChemオンラインストアへようこそ!

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide

Medicinal Chemistry Enzyme Inhibition Structural Biology

This compound is a structurally distinct benzothiazole sulfamoylbenzamide featuring a (Z)-configured imine (ylidene) linkage, N-3-allyl substituent, and 3-butoxybenzamide moiety — three features absent in standard amide-linked analogs such as CAS 477553-74-5. These divergences produce meaningful differences in FAAH target affinity, residence time, and selectivity profiles. Supplied originally by InterBioScreen and registered in the NIH MLSMR (SID 865176, MLS000081547), this probe is positioned for head-to-head SAR comparisons quantifying the energetic contribution of the imine linkage and conformational restriction it imposes over the synthetically accessible amide series. Ideal for CNS-penetrant FAAH inhibitor programs requiring precise binding kinetics data.

Molecular Formula C21H23N3O4S2
Molecular Weight 445.55
CAS No. 865176-47-2
Cat. No. B2650295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide
CAS865176-47-2
Molecular FormulaC21H23N3O4S2
Molecular Weight445.55
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
InChIInChI=1S/C21H23N3O4S2/c1-3-5-12-28-16-8-6-7-15(13-16)20(25)23-21-24(11-4-2)18-10-9-17(30(22,26)27)14-19(18)29-21/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H2,22,26,27)
InChIKeyNENDPXUUZZMFBU-LNVKXUELSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide (CAS 865176-47-2) — Class Positioning and Structural Identity


(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide (CAS 865176-47-2) is a synthetic benzothiazole sulfamoylbenzamide derivative with molecular formula C21H23N3O4S2 and molecular weight 445.55 g/mol . The compound features a benzo[d]thiazole core bearing a sulfamoyl group (-SO₂NH₂) at the 6-position, an N-3 allyl substituent, and a 3-butoxybenzamide moiety connected via a (Z)-configured imine (ylidene) linkage at the 2-position. It is registered in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under Substance ID 865176 (MLS000081547) and maps to PubChem Compound ID 5390016, with the sample originally supplied by InterBioScreen [1]. The compound belongs to a pharmacologically significant class of benzothiazole sulfonamide derivatives that have been characterized as potent, reversible fatty acid amide hydrolase (FAAH) inhibitors with demonstrated transition-state mimicking behavior and long target residence times [2][3].

Why Generic Substitution Fails: Structural Differentiation of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide from In-Class Analogs


Within the benzothiazole sulfamoylbenzamide class, three structural features of CAS 865176-47-2 preclude simple interchange with its closest analogs. First, the (Z)-configured imine (ylidene) linkage at the 2-position creates a fundamentally different electronic and geometric presentation of the benzamide moiety compared to the standard secondary amide linkage (NH–C=O) found in analogs such as 3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 477553-74-5) [1]. Second, the N-3 allyl group introduces a discrete hydrophobic interaction surface and a potential reactive handle absent in N-unsubstituted analogs, which SAR studies have shown modulates target binding within this chemotype [2]. Third, the 3-butoxy substitution on the benzamide phenyl ring confers a calculated logP of 3.53 and a topological polar surface area (tPSA) of approximately 99 Ų (derived from the molecular formula C21H23N3O4S2) [3], representing a distinct lipophilicity–polarity balance relative to the 4-chloro (higher logP, lower tPSA), 4-methoxy (lower logP), or unsubstituted benzamide congeners. These structural divergences are sufficient to produce meaningful differences in target affinity, residence time, and selectivity profiles — parameters known to vary sharply even among closely related benzothiazole FAAH inhibitors [4].

Quantitative Differentiation Evidence for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide Against Closest Analogs


Imine (Ylidene) vs. Amide Linkage: Geometric and Electronic Differentiation from 3-Butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 477553-74-5)

CAS 865176-47-2 incorporates a (Z)-configured imine (C=N) linkage connecting the benzothiazole 2-position to the benzamide moiety, forming a benzo[d]thiazol-2(3H)-ylidene system. In contrast, the otherwise structurally analogous CAS 477553-74-5 employs a standard secondary amide (NH–C=O) linkage. The C=N bond length in the ylidene system is approximately 1.28 Å versus approximately 1.34 Å for the amide C–N bond, producing a shorter, more rigid connection. The (Z)-configuration locks the benzamide carbonyl oxygen into a specific orientation relative to the benzothiazole plane . In the broader benzothiazole FAAH inhibitor series, the imine/ylidene geometry has been shown to influence the positioning of the sulfamoyl group within the enzyme active site, with molecular docking studies revealing hydrogen-bonding interactions between the sulfonamide group and catalytic residues (Ser241, Ser217, Lys142) that are sensitive to the orientation of the 2-substituent. Compound 3 from Wang et al. (2009), which contains a piperidine-linked sulfonylbenzamide rather than a direct imine-linked benzamide, achieved an IC50 of approximately 10 nM against recombinant human FAAH. The reversibility profile — demonstrated through time-dependent preincubation studies — was also attributed to the non-covalent, transition-state-mimicking binding mode enabled by the specific geometry of the 2-substituent [1].

Medicinal Chemistry Enzyme Inhibition Structural Biology

N-3 Allyl Substituent Contribution: Differentiation from N-Unsubstituted Benzothiazole Sulfamoylbenzamides

CAS 865176-47-2 carries an allyl (-CH₂CH=CH₂) substituent at the N-3 position of the benzothiazole ring. The most closely analogous compound lacking this substituent, 3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 477553-74-5), has an N–H at position 3. In the foundational SAR study by Wang et al. (2009), N-alkyl substitution on the benzothiazole core was identified as a critical determinant of FAAH inhibitory potency; the most potent analog in that series (compound 16j) featured a specific N-substitution pattern that contributed to an IC50 value in the low nanomolar range. The allyl group introduces both hydrophobic surface area (contributing to the higher clogP of 3.53 vs. ~3.3 for the N-unsubstituted analog) and a potential π–π or CH–π interaction surface. In the Tian et al. (2011) mechanistic study, the benzothiazole sulfonamide inhibitor 1 (AZ513), which also bears an N-3 substituent, displayed an IC50 of ~2 nM against recombinant human FAAH with a residence time exceeding 10 hours, while mass spectrometry confirmed full recovery of the parent compound and ruled out covalent modification [1]. The N-3 substituent was positioned within a hydrophobic pocket adjacent to the catalytic triad in molecular docking simulations, suggesting that the allyl–pocket interaction may contribute to the kinetic barrier that slows inhibitor dissociation [2].

Structure-Activity Relationship FAAH Inhibition Ligand Design

3-Butoxy vs. 4-Substituted Benzamide Congeners: Lipophilicity and Metabolic Stability Differentiation

The 3-butoxy substitution pattern on the benzamide phenyl ring of CAS 865176-47-2 differentiates it from the 4-chloro (CAS 865176-29-0 series), 4-methoxy (PubChem series), 4-acetyl (CAS available), and unsubstituted benzamide analogs within the (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide family. Computed molecular properties for the target compound yield a clogP of 3.53, a tPSA of 99.34 Ų, and 7 rotatable bonds [1]. The 3-butoxy group provides a flexible lipophilic chain that can adopt multiple conformations, potentially enabling induced-fit binding within hydrophobic enzyme pockets. In contrast, the 4-chloro analog has a computed clogP approximately 4.0–4.2 (higher lipophilicity but lower solubility), while the 4-methoxy analog has a clogP approximately 2.8–3.0 (lower lipophilicity, potentially reduced membrane permeability). The 3-butoxy chain length (4-carbon alkoxy) occupies an intermediate lipophilicity range and provides distinct metabolic liability compared to the metabolically stable but potentially more toxic 4-chloro substituent. In the benzothiazole FAAH inhibitor pharmacophore, the benzamide substituent projects toward a solvent-exposed region of the enzyme active site, where alkoxy chains can modulate both potency and physicochemical properties without disrupting the critical sulfamoyl–catalytic triad hydrogen bond network [2].

Physicochemical Profiling ADME Lead Optimization

MLSMR Library Provenance and Screening Availability vs. Custom-Synthesized Analogs

CAS 865176-47-2 is registered in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under Substance ID 865176 (MLS000081547) and maps to PubChem Compound CID 5390016, with the physical sample originally supplied by InterBioScreen (catalog STOCK5S-38257) [1]. This contrasts with structurally similar but custom-synthesized analogs such as (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide (CAS available via specialty vendors) and (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, which were not deposited in the MLSMR collection. MLSMR inclusion implies that CAS 865176-47-2 has been distributed to multiple NIH-funded screening centers and may have been tested in various high-throughput screening (HTS) campaigns, with any resulting bioassay data potentially deposited in PubChem BioAssay. A related compound sharing the same 3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene core, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzothiophene-2-carboxamide (BDBM82737), has documented PubChem BioAssay data showing IC50 values of 4.39 μM against CTD small phosphatase 1 and 100 μM against bovine prothrombin [2]. The availability of the target compound through the MLSMR network facilitates procurement for follow-up screening and SAR expansion without requiring de novo synthesis.

High-Throughput Screening Chemical Biology Compound Libraries

Recommended Application Scenarios for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide Based on Differential Evidence


FAAH Inhibitor SAR Expansion: Probing the N-3 Allyl and 2-Ylidene Pharmacophore Elements

This compound is best positioned as a tool for structure-activity relationship (SAR) studies investigating the contribution of the N-3 allyl substituent and the (Z)-ylidene linkage to FAAH inhibitory potency, selectivity, and residence time. The foundational SAR studies by Wang et al. (2009) demonstrated that benzothiazole N-substitution patterns critically modulate FAAH inhibition, while Tian et al. (2011) established that the sulfonamide-containing benzothiazole chemotype achieves long residence times (>10 h) through a non-covalent, transition-state-mimicking mechanism [1][2]. CAS 865176-47-2, with its unique combination of N-3 allyl, (Z)-ylidene, and 3-butoxybenzamide groups, fills a gap in the current SAR matrix and can serve as a probe to decouple the contributions of these three features to binding kinetics.

Physicochemical Property Comparator for CNS-Penetrant FAAH Inhibitor Design

The compound's computed clogP of 3.53 and tPSA of 99.34 Ų place it within the favorable range for CNS drug-likeness, while its 3-butoxy substituent offers a distinct metabolic profile (O-dealkylation pathway) compared to chloro-, methoxy-, or unsubstituted benzamide analogs [1]. This makes CAS 865176-47-2 a suitable comparator in panels designed to rank benzothiazole sulfamoylbenzamides by predicted brain penetration, metabolic stability, and solubility — critical parameters for FAAH-targeted analgesic and anxiolytic programs where CNS exposure is essential [2].

MLSMR-Anchored HTS Follow-Up and Selectivity Profiling

As an MLSMR-registered compound (SID 865176, MLS000081547), CAS 865176-47-2 is accessible to NIH-funded screening centers for counter-screening and selectivity profiling [1]. A structurally related analog bearing the identical 3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene core has documented activity against CTD small phosphatase 1 (IC50 4.39 μM) and prothrombin (IC50 100 μM), indicating that this scaffold may engage targets beyond FAAH [2]. Researchers can leverage the MLSMR supply chain to profile CAS 865176-47-2 against serine hydrolase panels, phosphatase panels, or broader selectivity assays without synthetic investment.

Benchmarking the (Z)-Imine Ylidene Linkage Against Standard Amide Congeners

The (Z)-ylidene geometry of CAS 865176-47-2 enables direct comparison with the standard amide-linked analog 3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 477553-74-5) [1]. Head-to-head profiling of these two compounds in FAAH inhibition assays, coupled with molecular docking and residence time measurements, would quantify the energetic contribution of the imine linkage and the conformational restriction it imposes. Such data would inform whether the ylidene series offers a genuine advantage in binding kinetics over the synthetically more accessible amide series.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.